molecular formula C13H17N3 B3420598 1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine CAS No. 1955558-54-9

1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B3420598
CAS No.: 1955558-54-9
M. Wt: 215.29 g/mol
InChI Key: RNVAHWVDOAYMFU-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine: is an organic compound with the molecular formula C13H17N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-13(2,3)16-12(14)9-11(15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVAHWVDOAYMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475359
Record name 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442850-72-8, 1955558-54-9
Record name 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-imine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from the corresponding ketones. The general synthetic route includes:

    Formation of Hydrazone: Reacting a suitable ketone (e.g., acetophenone) with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization: Treating the hydrazone with a tert-butylating agent (e.g., tert-butyl bromide) under basic conditions to induce cyclization and form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Halogenated pyrazoles or substituted phenyl derivatives.

Scientific Research Applications

1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives such as:

    3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but different substitution pattern.

    1-tert-Butyl-3-(4-trifluoromethoxyphenyl)-1H-pyrazol-5-amine: Contains a trifluoromethoxy group, which may impart different electronic properties.

    3,5-Di-tert-butyl-1H-pyrazole: Lacks the phenyl group, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Biological Activity

1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by its unique structure which includes a tert-butyl group and a phenyl group attached to the pyrazole ring. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, particularly as a kinase inhibitor.

  • Molecular Formula : C13H17N3
  • Molecular Weight : 215.29 g/mol
  • Structure : The compound features a five-membered heterocyclic ring containing two nitrogen atoms, contributing to its reactivity and biological activity.

This compound primarily targets two key kinases:

  • Proto-oncogene tyrosine-protein kinase Src
  • Mitogen-activated protein kinase 14 (MAPK14)

The interaction with these targets involves binding to their active sites, potentially inhibiting their activity. This inhibition can disrupt critical biochemical pathways involved in cell proliferation and survival, particularly in cancer cells where these kinases are often overactive.

Research Findings

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that it may possess antimicrobial effects, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory potential, with some derivatives showing promising results in reducing inflammation in experimental models .

Case Studies and Experimental Evidence

Several studies have evaluated the biological activities of this compound:

  • Cancer Cell Proliferation : In vitro studies demonstrated that the compound could reduce the proliferation of cancer cell lines through its action on Src and MAPK14, suggesting potential applications in cancer therapy.
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that pyrazole derivatives exhibited significant anti-inflammatory effects, indicating that this compound could be a candidate for further development in anti-inflammatory therapies .

Comparative Biological Activity of Pyrazole Derivatives

Compound NameActivity TypeIC50 (μM)Reference
This compoundKinase InhibitionVaries
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineAnti-inflammatory60.56
5-Amino-pyrazoleAntimicrobialVaries

Summary of Biological Activities

Activity TypeObserved EffectsNotes
AntimicrobialEffective against various bacterial strainsFurther studies needed for mechanism
Anti-inflammatoryReduced edema in animal modelsPotential for drug development
Cancer Cell ProliferationDecreased growth in specific cancer linesTargeting Src and MAPK14

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine

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